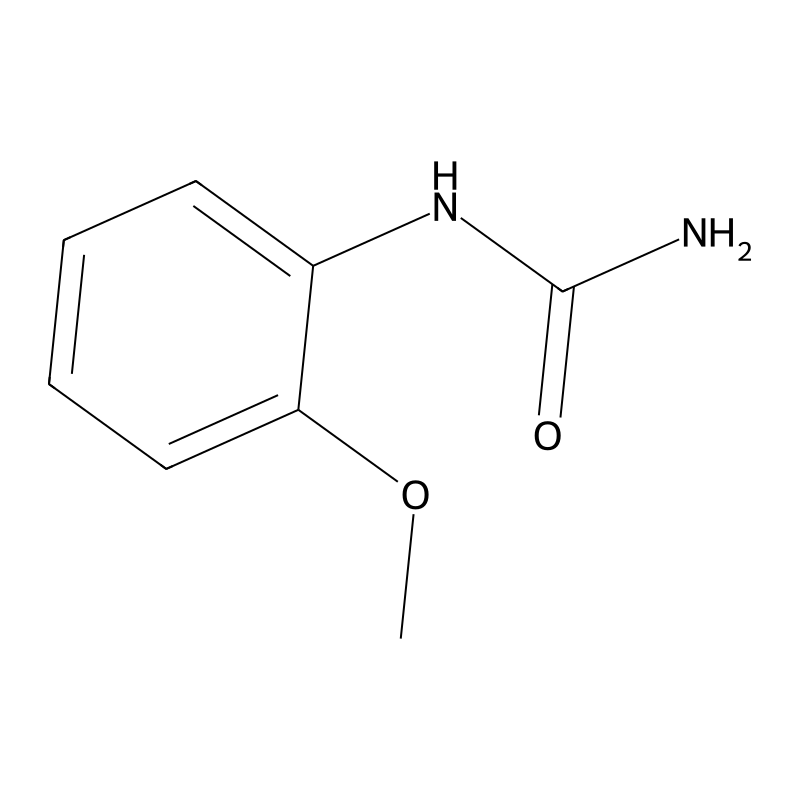

1-(2-Methoxyphenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Research efforts have focused on the synthesis and characterization of 1-(2-Methoxyphenyl)urea, with studies detailing its preparation and identification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

- Based on its structural similarity to known compounds with biological activities, researchers have explored the potential of 1-(2-Methoxyphenyl)urea as an antimicrobial agent and enzyme inhibitor. However, these investigations are preliminary and lack conclusive evidence for its efficacy [, ].

Current Status:

- As of today, 1-(2-Methoxyphenyl)urea lacks established applications in mainstream scientific research. Further studies are required to understand its potential properties and explore its suitability for specific research areas.

1-(2-Methoxyphenyl)urea is an organic compound with the molecular formula and a molecular weight of approximately 166.18 g/mol. The compound features a urea functional group bonded to a 2-methoxyphenyl moiety. It is characterized by its structural formula, which consists of a phenyl ring substituted with a methoxy group at the ortho position relative to the urea linkage. This unique substitution pattern contributes to its chemical properties and biological activities.

- Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

- Reduction: The urea moiety can be reduced to yield amine derivatives.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrogen atoms of the urea group, allowing for the introduction of different substituents.

Research has indicated that 1-(2-Methoxyphenyl)urea exhibits notable biological activities, including:

- Antitumor Activity: Some studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of certain cancer cell lines.

- Antimicrobial Properties: It has been shown to exhibit antibacterial and antifungal activities against various pathogens.

- Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, which may have implications for treating neurodegenerative diseases.

The synthesis of 1-(2-Methoxyphenyl)urea can be achieved through several methods:

- Direct Ureidation: This involves reacting 2-methoxyaniline with isocyanates under controlled conditions to form the urea derivative.Example Reaction:

- Two-Step Synthesis: A common method involves synthesizing an intermediate phenyl isocyanate followed by reaction with 2-methoxyaniline.

- Alternative Approaches: Other synthetic routes may involve coupling reactions or modifications of existing urea compounds to introduce the methoxyphenyl group.

1-(2-Methoxyphenyl)urea has several applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing fungicides or bactericides.

- Research Tools: It can be used in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies involving 1-(2-Methoxyphenyl)urea have primarily focused on its binding affinity with biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its effects on cell viability and proliferation in various cancer cell lines.

- Mechanistic Studies: To understand the pathways through which it exerts its biological effects.

Several compounds exhibit structural or functional similarities to 1-(2-Methoxyphenyl)urea. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Bis(2-methoxyphenyl)urea | C15H16N2O3 | Contains two methoxyphenyl groups; potential dual-targeting ability. |

| N,N'-Bis(4-methoxyphenyl)urea | C15H16N2O3 | Substituted at para positions; different biological profile. |

| 1-(4-Methoxyphenyl)urea | C8H10N2O2 | Methoxy group at para position; differing reactivity and properties. |

| 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea | C10H13N2O3 | Incorporates an ethyl group; altered solubility and activity. |

Uniqueness of 1-(2-Methoxyphenyl)urea

The unique ortho substitution of the methoxy group in 1-(2-Methoxyphenyl)urea differentiates it from other similar compounds. This positioning affects its steric and electronic properties, potentially enhancing its biological activity while providing distinct reactivity profiles compared to para-substituted analogs.

XLogP3

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic